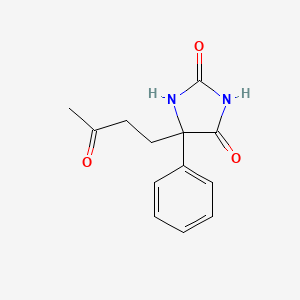
5-(3-Oxobutyl)-5-Phenylimidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a phenyl group and a 3-oxobutyl group
Wissenschaftliche Forschungsanwendungen
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione are yet to be fully identified. Similar compounds have been known to interact with various proteins and enzymes in the body . The specific role of these targets can vary widely, from regulating cellular processes to mediating biochemical reactions.
Mode of Action
The exact mode of action of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is not well understood. It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function. This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell growth, inflammation, and oxidative stress . The downstream effects of these changes can include alterations in cell behavior, gene expression, and overall physiological response.
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and bbb permeant . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antidiabetic, analgesic, anti-inflammatory, anti-diarrheal, anticancerous, nephroprotective and thyroid hormone regulating activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization to yield the desired imidazolidine-2,4-dione structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions.
Industrial Production Methods
Industrial production of 5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while reduction can produce various reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the 3-oxobutyl group, resulting in different chemical properties and biological activities.
5-(3-Oxobutyl)imidazolidine-2,4-dione:
Uniqueness
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both the phenyl and 3-oxobutyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)7-8-13(10-5-3-2-4-6-10)11(17)14-12(18)15-13/h2-6H,7-8H2,1H3,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEIXYVHFGQLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)

![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2390731.png)
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)
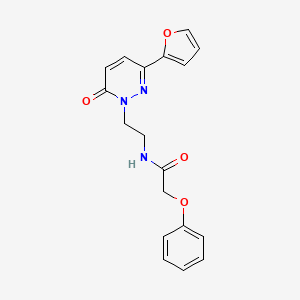
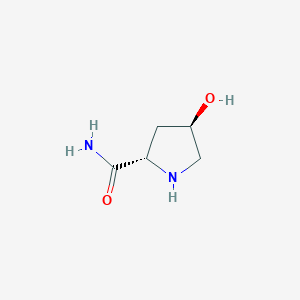
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
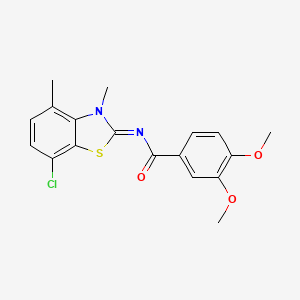
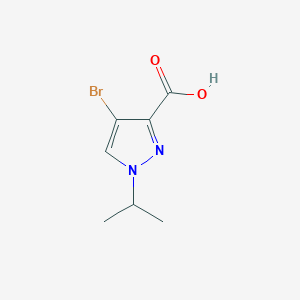

![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone](/img/structure/B2390750.png)
